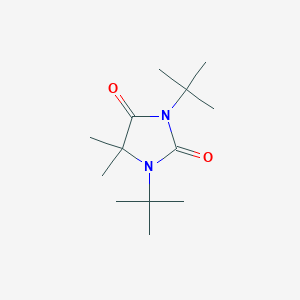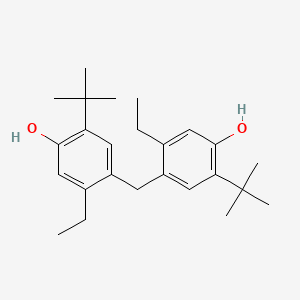
4,4'-Methylenebis(2-tert-butyl-5-ethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) is an organic compound with a complex molecular structure consisting of two 2-tert-butyl-5-ethylphenol units connected by a methylene bridge. This compound is typically found in the form of a white crystalline powder and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Vorbereitungsmethoden
The synthesis of 4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) involves the reaction of 2-tert-butyl-5-ethylphenol with formaldehyde under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism where the methylene bridge is formed, linking the two phenol units. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant activity.
Industry: It is used as a stabilizer in the production of plastics and rubber to enhance their durability and longevity
Wirkmechanismus
The mechanism by which 4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) exerts its effects is primarily through its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is facilitated by the stabilization of the resulting phenoxyl radicals through resonance and steric hindrance provided by the tert-butyl and ethyl groups .
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) can be compared with other similar compounds such as:
4,4’-Methylenebis(2-tert-butyl-5-methylphenol): This compound has a similar structure but with methyl groups instead of ethyl groups, affecting its solubility and reactivity.
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): This compound has a similar antioxidant activity but differs in the position of the tert-butyl and ethyl groups, influencing its steric and electronic properties
Eigenschaften
CAS-Nummer |
138556-10-2 |
|---|---|
Molekularformel |
C25H36O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2-tert-butyl-4-[(5-tert-butyl-2-ethyl-4-hydroxyphenyl)methyl]-5-ethylphenol |
InChI |
InChI=1S/C25H36O2/c1-9-16-14-22(26)20(24(3,4)5)12-18(16)11-19-13-21(25(6,7)8)23(27)15-17(19)10-2/h12-15,26-27H,9-11H2,1-8H3 |
InChI-Schlüssel |
JAKSDTCBRJXDHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1CC2=CC(=C(C=C2CC)O)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


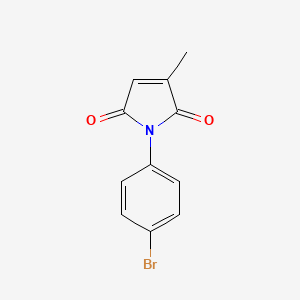
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
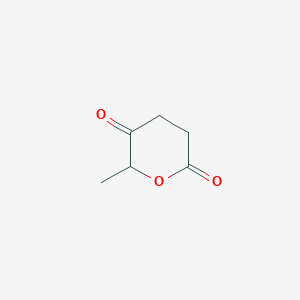
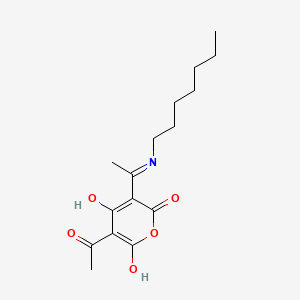
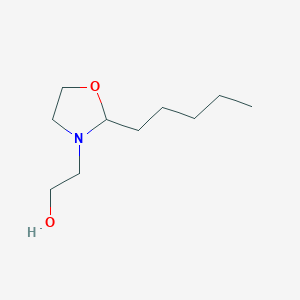
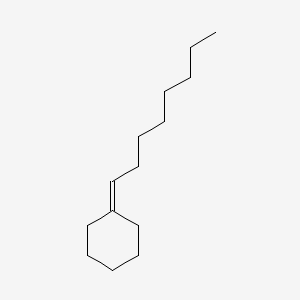
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
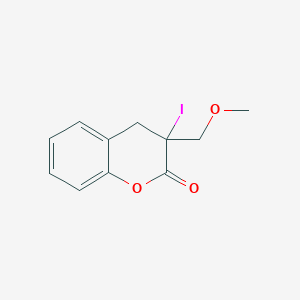
![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
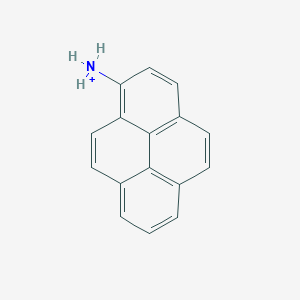

![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
